molecular formula C11H8ClNO3 B3038260 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid CAS No. 84088-52-8

4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Cat. No. B3038260
CAS RN: 84088-52-8
M. Wt: 237.64 g/mol
InChI Key: GLGXBPBPRWWXJA-UHFFFAOYSA-N
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Description

4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is a derivative of quinolone, a privileged scaffold in medicinal chemistry . Quinolones and their derivatives have been reported to harbor vast therapeutic potential .


Synthesis Analysis

The synthesis of 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid and its derivatives involves a variety of methods, including multi-stepped, one-pot, flow chemistry, and metal-catalyzed reactions . The conversion of N-1 substituted 4-Quinolone 3-Carboxylate to its corresponding carbamates is highly restrictive .


Molecular Structure Analysis

The molecular weight of 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is 221.64 . The InChI code is 1S/C11H8ClNO2/c1-13-9-5-3-2-4-7 (9)10 (12)8 (6-14)11 (13)15/h2-6H,1H3 .


Chemical Reactions Analysis

The chemical reactions involving 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid are complex and can involve various substituted benzaldehyde derivatives, amine derivatives, and isocyanides .


Physical And Chemical Properties Analysis

The compound is a yellow solid at room temperature . It should be stored in a refrigerator to maintain its stability .

Mechanism of Action

While the exact mechanism of action for 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is not specified in the search results, it’s worth noting that quinolones and their derivatives have been explored for their anti-tubercular, anti-proliferative, tyrosine kinase inhibition, and anti-inflammatory potential .

Safety and Hazards

The compound is classified as dangerous with the signal word "Warning" . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and if in eyes, rinsing cautiously with water for several minutes .

Future Directions

The future directions for 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid and its derivatives could involve exploring their therapeutic potential further. The compound’s structure could be modified at various positions to enhance its biological activity . The development of more efficient and scalable synthetic methodologies could also be a focus .

properties

IUPAC Name

4-chloro-1-methyl-2-oxoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c1-13-7-5-3-2-4-6(7)9(12)8(10(13)14)11(15)16/h2-5H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGXBPBPRWWXJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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